Methyl 3-chloro-4-hydroxy-5-methylbenzoate CAS 883241-62-1 properties
Methyl 3-chloro-4-hydroxy-5-methylbenzoate CAS 883241-62-1 properties
Technical Monograph: Methyl 3-chloro-4-hydroxy-5-methylbenzoate
Executive Summary & Chemical Identity
Methyl 3-chloro-4-hydroxy-5-methylbenzoate (CAS 883241-62-1) is a highly specialized trisubstituted aromatic building block used primarily in the synthesis of small-molecule kinase inhibitors, PPAR agonists, and receptor antagonists.[1][2] Its structural core—a benzoic ester functionalized with both a halogen (chlorine) and an alkyl group (methyl) flanking a phenolic hydroxyl—provides a unique electronic and steric profile.[1][2] This "ortho-blocking" pattern protects the metabolic liability of the phenol while directing subsequent electrophilic substitutions or participating in structure-activity relationship (SAR) tuning to enhance ligand-protein binding affinity.[1][2]
| Property | Data |
| CAS Number | 883241-62-1 |
| IUPAC Name | Methyl 3-chloro-4-hydroxy-5-methylbenzoate |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| SMILES | COC(=O)C1=CC(Cl)=C(O)C(C)=C1 |
| InChI Key | WQNPTLLWUNCZOT-UHFFFAOYSA-N |
| Appearance | Off-white to pale beige crystalline solid |
| Predicted LogP | ~2.5 - 2.8 |
Physicochemical Profile & Stability
The compound exhibits properties typical of halogenated phenolic esters.[2] The presence of the chlorine atom at the 3-position and the methyl group at the 5-position creates a "steric pocket" around the hydroxyl group.[1][2]
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Solubility: Low solubility in water; high solubility in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).[1][2]
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Acidity (pKa): The phenolic proton is more acidic than unsubstituted phenols due to the electron-withdrawing inductive effect (-I) of the chlorine atom, typically shifting the pKa to the 8.5–9.0 range.[1][2]
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Stability: Stable under standard laboratory conditions. Hydrolysis of the methyl ester can occur under strongly basic or acidic aqueous conditions.[2]
Synthetic Pathways & Reaction Mechanics
The synthesis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate generally proceeds via electrophilic aromatic substitution.[1][2] The most robust industrial route involves the chlorination of Methyl 4-hydroxy-3-methylbenzoate , utilizing the directing power of the phenolic hydroxyl group.[1][2]
Primary Route: Oxidative Chlorination
This method uses N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to introduce the chlorine atom ortho to the hydroxyl group.[1][2]
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Mechanism: The hydroxyl group strongly activates the ortho position.[2] The existing methyl group at position 3 (or 5, depending on numbering) blocks one side, directing the incoming electrophile (Cl⁺) exclusively to the remaining open ortho position.[1][2]
Figure 1: Synthetic workflow for the chlorination of the methyl benzoate precursor.
Detailed Experimental Protocol (Bench Scale)
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Preparation: Dissolve 10.0 g (60 mmol) of Methyl 4-hydroxy-3-methylbenzoate in 100 mL of glacial acetic acid.
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Addition: Cool the solution to 15°C. Dropwise add 1.05 equivalents of sulfuryl chloride (SO₂Cl₂) over 30 minutes. Note: Gas evolution (HCl) will occur; ensure proper ventilation.[1][2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1][2][3]
-
Quench: Pour the reaction mixture into 300 mL of ice water. The product typically precipitates as a solid.[2]
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Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove residual acid.[1][2]
-
Purification: Recrystallize from hot methanol/water to yield off-white needles.
Analytical Characterization
To validate the identity of CAS 883241-62-1, researchers should look for specific spectral signatures distinguishing it from its non-chlorinated precursor.[1][2]
¹H-NMR (400 MHz, DMSO-d₆) Expectations:
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Aromatic Region: Two distinct singlets (or doublets with small meta-coupling, J ~2 Hz) representing the protons at positions 2 and 6.[1][2] The symmetry is broken compared to the precursor, but the signals will be close (~7.6 – 7.8 ppm).[1][2]
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Phenolic OH: A broad singlet, typically des shielded to ~10.0–10.5 ppm due to the ortho-chloro effect.[1][2]
HPLC Method (Quality Control):
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150 mm).[1][2]
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm.[2]
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Retention Time: Expect a shift to a longer retention time compared to Methyl 4-hydroxy-3-methylbenzoate due to the increased lipophilicity from the chlorine atom.[1][2]
Application in Drug Discovery
This compound serves as a versatile intermediate.[2][3][4] The phenolic hydroxyl group is often alkylated to attach larger pharmacophores, while the ester group acts as a "mask" for a carboxylic acid (hydrolyzed later) or a handle for heterocycle formation (e.g., hydrazide formation for glucagon receptor antagonists).[1][2]
Key Reaction Pathways:
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O-Alkylation: Reaction with alkyl halides (K₂CO₃/DMF) to form ether linkages.[1][2]
-
Suzuki-Miyaura Coupling: While aryl chlorides are less reactive, the ester group activates the ring, potentially allowing coupling at the C-Cl bond using specialized phosphine ligands (e.g., XPhos, SPhos) if the phenol is protected.[1][2]
-
Hydrolysis: Conversion to 3-chloro-4-hydroxy-5-methylbenzoic acid (CAS 35458-34-5) for amide coupling.[1][2]
Figure 2: Divergent synthesis applications for drug development.
References
-
Sigma-Aldrich (Merck). Product Detail: Methyl 3-chloro-4-hydroxy-5-methylbenzoate (CAS 883241-62-1).[1][2] Retrieved from .[1][2][5]
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ChemicalBook. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate Synthesis & Analogs. (Used for comparative synthesis protocols).[1][2] Retrieved from .[1][2][3]
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PubChem. Compound Summary: Methyl 3-chloro-4-hydroxy-5-methoxybenzoate (CID 71004).[1][2][6] (Structural analog data for property estimation). Retrieved from .[1][2]
-
BenchChem. Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate. (Protocol adaptation). Retrieved from .[1][2]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1,3-Dihydroxynaphthalene | C10H8O2 | CID 8601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Cyanophenol | 873-62-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Chloro-4-hydroxy-5-methylbenzoic acid | 35458-34-5 [sigmaaldrich.com]
- 6. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | C9H9ClO4 | CID 71004 - PubChem [pubchem.ncbi.nlm.nih.gov]
